molecular formula C13H16F3N3O B2436697 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1797328-38-1

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2436697
CAS No.: 1797328-38-1
M. Wt: 287.286
InChI Key: XZKCBTXAMKVZKD-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a multifaceted organic compound. Its unique structure combines a pyrazole ring and cyclopropane moieties, alongside a trifluoromethyl group that adds significant stability and reactivity. Its application in scientific research and industry has garnered substantial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide often begins with the construction of the pyrazole ring. The introduction of the trifluoromethyl group can be achieved through nucleophilic or electrophilic trifluoromethylation. The formation of the cyclopropane ring typically involves a cyclopropanation reaction with ethyl diazoacetate and a transition metal catalyst.

Industrial Production Methods

In an industrial setting, large-scale synthesis is facilitated by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Ensuring high yield and purity is paramount, which is often achieved through the meticulous control of reaction parameters and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical transformations, including:

  • Oxidation: : Often leading to the formation of ketones or acids.

  • Reduction: : Produces alcohols or amines depending on the conditions.

  • Substitution Reactions: : Nucleophilic or electrophilic substitutions result in the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Uses agents like potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Substitution: : Various halogenating agents, or nucleophiles like alkoxides.

Major Products

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is widely used in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways.

  • Medicine: : Explored for therapeutic potentials, especially in the realm of anti-inflammatory and anti-cancer drugs.

  • Industry: : Utilized in materials science for creating polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

  • N-(2-(5-Cyclopropyl-3-chloromethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Uniqueness

Compared to its analogs, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide stands out due to the trifluoromethyl group, which imparts superior stability and reactivity, making it particularly valuable in medicinal chemistry and other applications.

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data from diverse research sources.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C11H13F3N4OC_{11}H_{13}F_3N_4O and a molecular weight of approximately 262.23 g/mol. It features a cyclopropyl group, trifluoromethyl substituent, and a pyrazole ring, which contribute to its unique biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study Compound Cancer Type Mechanism of Action Results
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazoleBreast CancerInduction of apoptosisSignificant reduction in cell viability
Pyrazole DerivativeLung CancerInhibition of cell migrationDecreased metastatic potential

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in models of autoimmune diseases. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of such conditions.

Study Compound Condition Mechanism of Action Results
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acidRheumatoid ArthritisInhibition of TNF-alpha productionReduced inflammation markers in serum

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study Compound Pathogen Mechanism of Action Results
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)Staphylococcus aureusDisruption of cell wall synthesisEffective against resistant strains

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It could act as a modulator for receptors associated with inflammatory pathways or cancer cell growth.
  • Signal Transduction Interference : Disruption of signaling pathways that promote cell survival and proliferation is another potential mechanism.

Case Studies

A notable case study explored the efficacy of a related pyrazole derivative in a clinical setting for treating autoimmune disorders. The study demonstrated significant improvements in patient outcomes, including reduced symptoms and lower dosages of corticosteroids required for management.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKCBTXAMKVZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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